molecular formula C10H12O2 B074064 2,3-Dihydro-2,2-dimethyl-7-benzofuranol CAS No. 1563-38-8

2,3-Dihydro-2,2-dimethyl-7-benzofuranol

Cat. No.: B074064
CAS No.: 1563-38-8
M. Wt: 164.2 g/mol
InChI Key: WJGPNUBJBMCRQH-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-2,2-dimethyl-7-benzofuranol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as aminoalkanol derivatives .

Mechanism of Action

Properties

IUPAC Name

2,2-dimethyl-3H-1-benzofuran-7-ol
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InChI

InChI=1S/C10H12O2/c1-10(2)6-7-4-3-5-8(11)9(7)12-10/h3-5,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WJGPNUBJBMCRQH-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)O)C
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Molecular Formula

C10H12O2
Record name CARBOFURAN PHENOL
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DSSTOX Substance ID

DTXSID2027414
Record name 2,3-Dihydro-2,2-dimethyl-7-benzofuranol
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Molecular Weight

164.20 g/mol
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Physical Description

Carbofuran phenol is an odorless, white crystalline solid., White odorless solid; [CAMEO]
Record name CARBOFURAN PHENOL
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Record name 2,3-Dihydro-2,2-dimethyl-7-benzofuranol
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Vapor Pressure

0.00000002 [mmHg]
Record name 2,3-Dihydro-2,2-dimethyl-7-benzofuranol
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CAS No.

1563-38-8
Record name CARBOFURAN PHENOL
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Record name 2,3-Dihydro-2,2-dimethyl-7-benzofuranol
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Record name 7-Benzofuranol, 2,3-dihydro-2,2-dimethyl-
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Record name 2,3-Dihydro-2,2-dimethyl-7-benzofuranol
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Record name 2,3-dihydro-2,2-dimethylbenzofuran-7-ol
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Record name 2,3-DIHYDRO-2,2-DIMETHYL-7-BENZOFURANOL
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Record name 2,3-DIHYDRO-2,2-DIMETHYL-7-BENZOFURANOL
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Synthesis routes and methods I

Procedure details

The starting material 2,3-dihydro-2,2-dimethyl-7-benzofuranol is prepared from catechol and 3-chloro-2-methylpropene as described by Neth. No. 6,500,340. The material (16.4 g) is added to 125 ml of water and contacted with 8 ml of 50% NaOH. After stirring one-half hour, 16.4 g of dimethylsulfate is added and the resulting suspension is stirred and heated at 60° for 2 hours. The resulting mixture is extracted with methylene chloride. The organic phase is dried over sodium sulfate and the solvent is evaporated under reduced pressure. The residual oil is distilled to afford 2,3-dihydro-2,2-dimethyl-7-methoxybenzofuran.
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8 mL
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Synthesis routes and methods II

Procedure details

The reaction of catechol and methallyl chloride may be illustrated as follows: ##STR1## In accordance with existing processes the reaction mixture, I, would have been filtered to remove sodium chloride, then subjected to Claisen rearrangement and cyclization to form 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran resulting in the loss of unreacted or excess catechol employed in the reaction.
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Synthesis routes and methods III

Procedure details

Preferably, in this step, the intermediate 2-(2-hydroxy-2-methylpropoxy)phenol is combined with para-toluensulfonic acid and toluene and heated to reflux (approximately 111° C.) to produce carbofuran phenol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-2,2-dimethyl-7-benzofuranol
Reactant of Route 2
2,3-Dihydro-2,2-dimethyl-7-benzofuranol
Reactant of Route 3
2,3-Dihydro-2,2-dimethyl-7-benzofuranol
Reactant of Route 4
2,3-Dihydro-2,2-dimethyl-7-benzofuranol
Reactant of Route 5
Reactant of Route 5
2,3-Dihydro-2,2-dimethyl-7-benzofuranol
Reactant of Route 6
2,3-Dihydro-2,2-dimethyl-7-benzofuranol

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